molecular formula C14H15F3N2O3 B4667219 ethyl 4-(2,3,4-trifluorobenzoyl)-1-piperazinecarboxylate

ethyl 4-(2,3,4-trifluorobenzoyl)-1-piperazinecarboxylate

Cat. No. B4667219
M. Wt: 316.28 g/mol
InChI Key: FXNNVLKEVBKLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,3,4-trifluorobenzoyl)-1-piperazinecarboxylate, also known as TFB-Et, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. It is a piperazine derivative that belongs to the class of organic compounds known as benzoylcarboxylic acid esters.

Mechanism of Action

The exact mechanism of action of ethyl 4-(2,3,4-trifluorobenzoyl)-1-piperazinecarboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and serotonin. ethyl 4-(2,3,4-trifluorobenzoyl)-1-piperazinecarboxylate has been shown to enhance the activity of GABA receptors, which results in increased inhibition of neuronal activity and reduced excitability. It also acts as a serotonin reuptake inhibitor, which leads to increased levels of serotonin in the brain.
Biochemical and Physiological Effects:
ethyl 4-(2,3,4-trifluorobenzoyl)-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy and to improve cognitive function in animal models of Alzheimer's disease. ethyl 4-(2,3,4-trifluorobenzoyl)-1-piperazinecarboxylate has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of neurotransmitters such as GABA and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-(2,3,4-trifluorobenzoyl)-1-piperazinecarboxylate for lab experiments is its ability to modulate the activity of neurotransmitters such as GABA and serotonin. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, ethyl 4-(2,3,4-trifluorobenzoyl)-1-piperazinecarboxylate also has some limitations. It is relatively expensive and may not be readily available in some research settings. Additionally, the exact mechanism of action of ethyl 4-(2,3,4-trifluorobenzoyl)-1-piperazinecarboxylate is not fully understood, which may limit its usefulness in certain research applications.

Future Directions

There are several possible future directions for research on ethyl 4-(2,3,4-trifluorobenzoyl)-1-piperazinecarboxylate. One area of interest is the development of ethyl 4-(2,3,4-trifluorobenzoyl)-1-piperazinecarboxylate derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of ethyl 4-(2,3,4-trifluorobenzoyl)-1-piperazinecarboxylate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-(2,3,4-trifluorobenzoyl)-1-piperazinecarboxylate and its effects on neurotransmitter activity.

Scientific Research Applications

Ethyl 4-(2,3,4-trifluorobenzoyl)-1-piperazinecarboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. ethyl 4-(2,3,4-trifluorobenzoyl)-1-piperazinecarboxylate has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

ethyl 4-(2,3,4-trifluorobenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3/c1-2-22-14(21)19-7-5-18(6-8-19)13(20)9-3-4-10(15)12(17)11(9)16/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNNVLKEVBKLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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